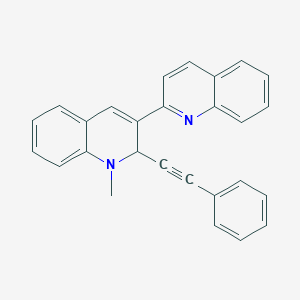![molecular formula C20H22N2O3S B15155023 N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(2-pyridinyloxy)ethyl]amine](/img/structure/B15155023.png)
N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(2-pyridinyloxy)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a complex organic compound that features a combination of methoxy, thiophene, and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}[2-(pyridin-2-yloxy)ethyl]amine typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. Common synthetic methods include:
Thiophene Synthesis: Thiophene derivatives can be synthesized via condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses.
Pyridine Synthesis: Pyridine derivatives are often synthesized through cyclization reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the thiophene and pyridine derivatives with the methoxyphenylmethylamine under conditions that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}[2-(pyridin-2-yloxy)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions to form sulfoxides or N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}[2-(pyridin-2-yloxy)ethyl]amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of {[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}[2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Pyridine Derivatives: Pyridine-based compounds such as nicotinamide and pyridoxine are known for their biological activities.
Uniqueness
The uniqueness of {[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}[2-(pyridin-2-yloxy)ethyl]amine lies in its combination of methoxy, thiophene, and pyridine moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C20H22N2O3S |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C20H22N2O3S/c1-23-19-13-16(7-8-18(19)25-15-17-5-4-12-26-17)14-21-10-11-24-20-6-2-3-9-22-20/h2-9,12-13,21H,10-11,14-15H2,1H3 |
Clé InChI |
PUMWMUQKAJDRJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CNCCOC2=CC=CC=N2)OCC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-[(1-Benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B15154946.png)


![N-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15154969.png)
![N-[3-(propan-2-yl)phenyl]glycinamide](/img/structure/B15154976.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(3-methylphenyl)glycinamide](/img/structure/B15154982.png)
![Methyl (5-{[4-(butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)carbamate](/img/structure/B15154990.png)
![Ethyl 3-[6-(diethylamino)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15154998.png)
![6-methyl-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15155008.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)glycinamide](/img/structure/B15155010.png)
![Ethyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155022.png)
![propan-2-yl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15155028.png)
![Methyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B15155031.png)
![N-benzyl-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15155039.png)
